molecular formula C27H24FN3O2 B2658476 3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-03-2

3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2658476
CAS RN: 866728-03-2
M. Wt: 441.506
InChI Key: OUQNMYIPUZNHNU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlaender Synthesis, which starts with o-aminoaryl aldehydes or ketones and a ketone possessing an α-methylene group . After an initial amino-ketone condensation, the intermediate undergoes base- or acid-catalyzed cyclocondensation to produce a quinoline derivative .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring . The specific substituents on the quinoline core can greatly influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution . The conditions for these reactions can vary widely depending on the specific substituents present on the quinoline core.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the specific substituents on the quinoline core and the presence of functional groups .

Scientific Research Applications

Future Directions

The future directions for the study and use of quinoline derivatives are likely to involve the development of new synthesis methods, the exploration of new biological activities, and the study of their mechanism of action. The development of quinoline derivatives with improved properties and reduced resistance is an important area of research .

properties

IUPAC Name

3-(4-ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-4-17-9-11-18(12-10-17)26-21-16-31(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)30-29-26/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQNMYIPUZNHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline

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